molecular formula C9H10S B3048943 Benzene, 1-ethenyl-4-(methylthio)- CAS No. 18760-11-7

Benzene, 1-ethenyl-4-(methylthio)-

Cat. No.: B3048943
CAS No.: 18760-11-7
M. Wt: 150.24 g/mol
InChI Key: GNYMDDZMQJEHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethenyl-4-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 4-bromothioanisole with vinyl magnesium bromide in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of Benzene, 1-ethenyl-4-(methylthio)- typically involves large-scale Heck reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethenyl-4-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

Scientific Research Applications

Benzene, 1-ethenyl-4-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-4-(methylthio)- involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the methylthio group can undergo oxidation or reduction. These reactions can alter the compound’s chemical properties and its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-ethenyl-4-(methylthio)- is unique due to the presence of both a vinyl and a methylthio group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-ethenyl-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYMDDZMQJEHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343694
Record name 4-methylthiostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18760-11-7
Record name 4-methylthiostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1-ethenyl-4-(methylthio)-
Reactant of Route 2
Benzene, 1-ethenyl-4-(methylthio)-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-ethenyl-4-(methylthio)-
Reactant of Route 4
Reactant of Route 4
Benzene, 1-ethenyl-4-(methylthio)-
Reactant of Route 5
Reactant of Route 5
Benzene, 1-ethenyl-4-(methylthio)-
Reactant of Route 6
Reactant of Route 6
Benzene, 1-ethenyl-4-(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.